molecular formula C18H18N2O2 B8545842 5-[1-(Pyridin-3-yl)-1H-indol-3-yl]pentanoic acid CAS No. 95504-39-5

5-[1-(Pyridin-3-yl)-1H-indol-3-yl]pentanoic acid

Cat. No. B8545842
M. Wt: 294.3 g/mol
InChI Key: UETRKVDAHIACJW-UHFFFAOYSA-N
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Patent
US04609733

Procedure details

To a solution of 0.5 g of 3-(1-oxo-4-carboxybutyl)-N-(3-pyridyl)-indole in 7.5 ml of glacial acetic acid is added 0.5 g of borane-tert-butylamine complex. The reaction mixture is stirred at room temperature overnight. The reaction mixture is concentrated, the residue is dissolved in 10 ml of 1N sodium hydroxide, water is added to the residue, the pH is adjusted to 5.0 with hydrochloric acid and the product is filtered off and dried to yield 3-(4-carboxybutyl)-N-(3-pyridyl)-indole identical to the compound obtained in Example 3b.
Name
3-(1-oxo-4-carboxybutyl)-N-(3-pyridyl)-indole
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O=[C:2]([C:9]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[N:11]([C:18]2[CH:19]=[N:20][CH:21]=[CH:22][CH:23]=2)[CH:10]=1)[CH2:3][CH2:4][CH2:5][C:6]([OH:8])=[O:7]>C(O)(=O)C>[C:6]([CH2:5][CH2:4][CH2:3][CH2:2][C:9]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[N:11]([C:18]2[CH:19]=[N:20][CH:21]=[CH:22][CH:23]=2)[CH:10]=1)([OH:8])=[O:7]

Inputs

Step One
Name
3-(1-oxo-4-carboxybutyl)-N-(3-pyridyl)-indole
Quantity
0.5 g
Type
reactant
Smiles
O=C(CCCC(=O)O)C1=CN(C2=CC=CC=C12)C=1C=NC=CC1
Name
Quantity
7.5 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in 10 ml of 1N sodium hydroxide
ADDITION
Type
ADDITION
Details
water is added to the residue
FILTRATION
Type
FILTRATION
Details
the product is filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(=O)(O)CCCCC1=CN(C2=CC=CC=C12)C=1C=NC=CC1
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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